molecular formula C7H9BrN2O2 B2495917 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one CAS No. 1935214-51-9

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one

Cat. No.: B2495917
CAS No.: 1935214-51-9
M. Wt: 233.065
InChI Key: NSYGAIDUUGTHCI-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.065. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Compounds related to 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one have been investigated for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine, potentially including modifications similar to the core structure of interest, have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents. This includes inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus, with some derivatives displaying comparable activity to reference drugs such as adefovir and tenofovir (Hocková et al., 2003).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those with bromo substitutions, has been extensively studied. For example, the development of efficient synthetic routes to novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, evaluated for their antimicrobial activity, showcases the versatility of these compounds in generating bioactive molecules (Mallikarjunaswamy et al., 2017).

Structural Analysis and Material Science

In the realm of material science, the structural analysis of heterocycles, including brominated pyrimidines, has been conducted to understand their molecular configurations. Studies involving NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations have provided insights into the molecular structure of these compounds, facilitating their application in various scientific domains (Martins et al., 1998).

Molecular Docking and Computational Analysis

Spectroscopic investigations alongside computational analysis and molecular docking studies of bromo-substituted pyrimidines have elucidated their electronic properties and potential interactions with biological targets. These studies offer a comprehensive understanding of the compound's behavior at the molecular level, paving the way for their application in drug design and other areas (Chandralekha et al., 2020).

Corrosion Inhibition

Newly synthesized pyrimidine-based compounds have been evaluated as corrosion inhibitors, demonstrating significant protective effects against CO2 corrosion of steel in aggressive environments. This application is crucial in industries such as oilfield operations, where material durability is of paramount importance (Onyeachu et al., 2019).

Properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-12-3-2-10-5-6(8)4-9-7(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYGAIDUUGTHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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